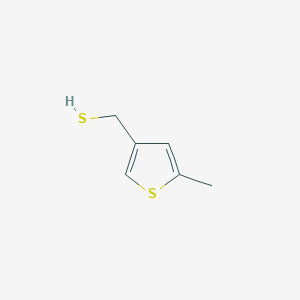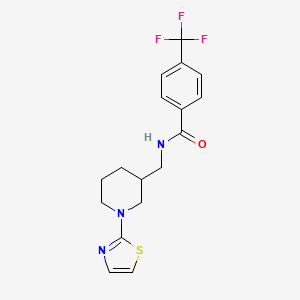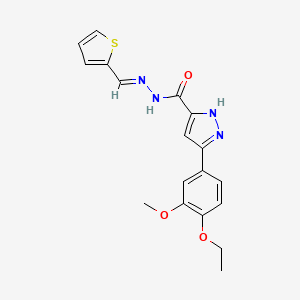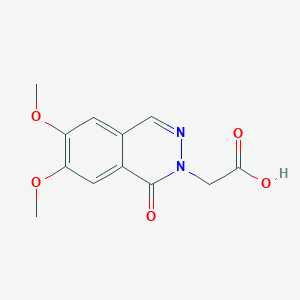![molecular formula C13H15NO2 B2540870 N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide CAS No. 2411249-93-7](/img/structure/B2540870.png)
N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly known as HPI-4 and belongs to the class of indenylpropenamides. HPI-4 has been studied for its various biological effects, including its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of HPI-4 is not fully understood. However, it has been suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HPI-4 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune response. HPI-4 has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of HPI-4 is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. HPI-4 is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Therefore, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on HPI-4. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HPI-4 has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential in humans.
Another area of interest is the development of HPI-4 analogs with improved pharmacokinetics and toxicity profiles. These analogs could have potential as novel therapeutic agents for various diseases.
In conclusion, HPI-4 is a promising compound with potential therapeutic applications in various diseases. Further studies are needed to determine its safety and efficacy in humans, and to develop analogs with improved pharmacokinetics and toxicity profiles.
Métodos De Síntesis
The synthesis of HPI-4 involves the reaction of 1-(hydroxymethyl)-2,3-dihydroindene with propargylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
HPI-4 has been extensively studied for its therapeutic potential in various diseases. The anti-inflammatory properties of HPI-4 have been reported in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-12(16)14-13(9-15)8-7-10-5-3-4-6-11(10)13/h2-6,15H,1,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQPPNWVFBFEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)








![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

